2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione
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Overview
Description
2-{[(3-hydroxypropyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanedione, characterized by the presence of a hydroxypropyl group and an amino-methylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-hydroxypropyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 3-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-hydroxypropyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(3-hydroxypropyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[(3-hydroxypropyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its reactivity and ability to form stable complexes make it a valuable tool in studying enzyme mechanisms and other biological systems.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-1,3-cyclohexanedione: A closely related compound with similar structural features but lacking the hydroxypropyl and amino-methylidene groups.
2-{[(2-fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: Another derivative with a fluorophenyl group instead of the hydroxypropyl group.
Uniqueness
2-{[(3-hydroxypropyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the hydroxypropyl group enhances its solubility and biological activity, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C12H19NO3 |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-hydroxy-2-(3-hydroxypropyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO3/c1-12(2)6-10(15)9(11(16)7-12)8-13-4-3-5-14/h8,14-15H,3-7H2,1-2H3 |
InChI Key |
HJAAHLBOZQZBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCCO)O)C |
Origin of Product |
United States |
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